1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one
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Overview
Description
1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is an organic compound that features a furan ring and a piperidine ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one typically involves the reaction of a furan derivative with a piperidine derivative under specific conditions. One common method is the condensation reaction between furan-3-carboxaldehyde and 2-piperidone in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one
- 1-(Furan-3-yl)-2-(piperidin-3-yl)ethan-1-one
- 1-(Furan-3-yl)-2-(piperidin-2-yl)propan-1-one
Uniqueness
1-(Furan-3-yl)-2-(piperidin-2-yl)ethan-1-one is unique due to its specific combination of the furan and piperidine rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C11H15NO2 |
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Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(furan-3-yl)-2-piperidin-2-ylethanone |
InChI |
InChI=1S/C11H15NO2/c13-11(9-4-6-14-8-9)7-10-3-1-2-5-12-10/h4,6,8,10,12H,1-3,5,7H2 |
InChI Key |
AXLAGQUHJVUJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)CC(=O)C2=COC=C2 |
Origin of Product |
United States |
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